Cas no 896309-28-7 (N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide)

N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide is a specialized organic compound with potential applications in pharmaceutical research. It features a unique sulfone group and a furan ring, which may contribute to its selectivity and efficacy in drug discovery. The presence of a hydroxyl group allows for versatile chemical modifications, enhancing its potential as a building block in the synthesis of novel bioactive molecules.
N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide structure
896309-28-7 structure
Product name:N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide
CAS No:896309-28-7
MF:C16H17FN2O6S
Molecular Weight:384.379386663437
CID:5805177
PubChem ID:22584593

N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide 化学的及び物理的性質

名前と識別子

    • N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide
    • N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide
    • AKOS021729698
    • N1-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide
    • 896309-28-7
    • SR-01000022946
    • SR-01000022946-1
    • F2569-0467
    • AKOS001583815
    • MFCD06734442
    • インチ: 1S/C16H17FN2O6S/c17-11-3-5-12(6-4-11)26(23,24)14(13-2-1-9-25-13)10-19-16(22)15(21)18-7-8-20/h1-6,9,14,20H,7-8,10H2,(H,18,21)(H,19,22)
    • InChIKey: YZJPQMHOQAGTNP-UHFFFAOYSA-N
    • SMILES: C(NCCO)(=O)C(NCC(S(C1=CC=C(F)C=C1)(=O)=O)C1=CC=CO1)=O

計算された属性

  • 精确分子量: 384.07913560g/mol
  • 同位素质量: 384.07913560g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 7
  • 重原子数量: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 586
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.2
  • トポロジー分子極性表面積: 134Ų

N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2569-0467-3mg
N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide
896309-28-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2569-0467-2μmol
N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide
896309-28-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2569-0467-1mg
N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide
896309-28-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2569-0467-2mg
N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide
896309-28-7 90%+
2mg
$59.0 2023-05-16

N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide 関連文献

N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamideに関する追加情報

Introduction to N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide (CAS No. 896309-28-7)

N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 896309-28-7, represents a novel class of oxamide derivatives with promising applications in drug discovery and molecular medicine. The structural uniqueness of this molecule, characterized by its 4-fluorophenylsulfonyl and furan-2-yl substituents, positions it as a valuable candidate for further exploration in medicinal chemistry.

The chemical structure of N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide encompasses a backbone of oxamide linked to an ethylene chain that incorporates both a 4-fluorophenylsulfonyl group and a furan-2-yl moiety. This arrangement not only contributes to the compound's distinct physicochemical properties but also opens up diverse possibilities for its biological activity. The presence of the 4-fluorophenylsulfonyl group is particularly noteworthy, as fluorine-containing aromatic rings are frequently employed in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and overall pharmacological efficacy.

In recent years, the pharmaceutical industry has witnessed a surge in the development of oxamide-based compounds, owing to their versatile biological activities. Oxamides, in general, have been recognized for their potential in modulating various biological pathways, including enzyme inhibition and receptor binding. The specific derivative N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide is no exception and has been the subject of extensive research to uncover its therapeutic potential.

The incorporation of the furan-2-yl group into the molecular framework adds another layer of complexity and functionality to the compound. Furan derivatives are known for their broad spectrum of biological activities, ranging from antimicrobial to anti-inflammatory properties. The combination of these features makes N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide a compelling candidate for further investigation.

One of the most intriguing aspects of this compound is its potential application in the development of novel therapeutic agents. Current research indicates that oxamide derivatives exhibit significant promise in addressing various diseases, including cancer, infectious diseases, and inflammatory disorders. The structural motifs present in N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide align well with these therapeutic targets, suggesting that it may serve as a lead compound for drug development.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the 4-fluorophenylsulfonyl group necessitates careful handling due to the sensitivity of fluorine-containing intermediates. Similarly, the attachment of the furan-2-yl moiety requires expertise in heterocyclic chemistry to ensure optimal yield and purity.

In terms of pharmacological activity, preliminary studies on N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide have revealed promising results. In vitro assays have demonstrated its ability to interact with specific biological targets, suggesting potential therapeutic effects. These findings have prompted further investigation into its mechanism of action and pharmacokinetic properties.

The compound's solubility profile and metabolic stability are critical factors that determine its suitability for clinical applications. The presence of polar functional groups such as hydroxymethylene and amide linkages enhances its solubility in polar solvents, facilitating formulation development. Additionally, the electron-withdrawing nature of the 4-fluorophenylsulfonyl group may contribute to improved metabolic stability, reducing the likelihood of rapid degradation in vivo.

The role of computational chemistry in optimizing the structure-function relationship cannot be overstated. Advanced computational methods have been employed to model the interactions between N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide and its biological targets. These studies provide valuable insights into how modifications to the molecular structure can enhance binding affinity and selectivity.

In conclusion, N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-)ethyl]-N())oxamide (CAS No.<) is a structurally unique compound with significant potential in pharmaceutical applications. Its distinctive features, including the presence of both <<>fluoroaromatic sulfonyl>and<<>furan-based substituent> make it an attractive candidate for further exploration. As research progresses, this compound is expected to contribute valuable insights into drug discovery and development.

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